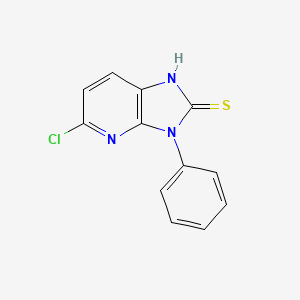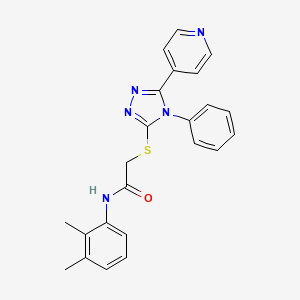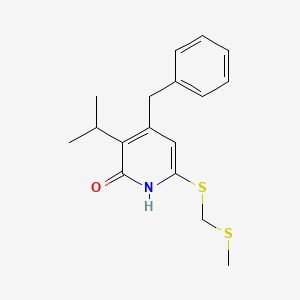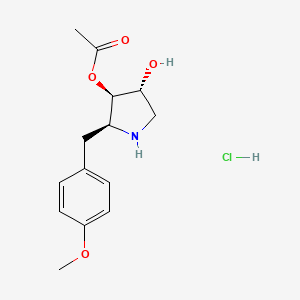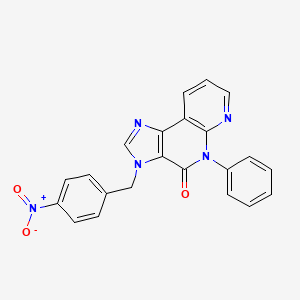
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate is a complex organic compound with a unique structure that combines elements of imidazole and naphthyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate typically involves multi-step organic synthesis. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-aminopyridine with benzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the imidazo-naphthyridine core.
Hydration: The final step involves the hydration of the compound to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the imidazo-naphthyridine core using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced imidazo-naphthyridine derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
Medicinally, 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one derivatives are investigated for their potential as therapeutic agents. They exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one: Lacks the hydroxypropyl and phenyl groups, making it less versatile.
3,5-Dihydro-3-(2-hydroxypropyl)-5-phenyl-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one: Similar but without the hydrate form, affecting its solubility and stability.
Uniqueness
The presence of the hydroxypropyl and phenyl groups, along with the hydrate form, makes 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate unique. These features enhance its reactivity, solubility, and potential for various applications.
Propriétés
Numéro CAS |
139482-43-2 |
|---|---|
Formule moléculaire |
C22H15N5O3 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
3-[(4-nitrophenyl)methyl]-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C22H15N5O3/c28-22-20-19(24-14-25(20)13-15-8-10-17(11-9-15)27(29)30)18-7-4-12-23-21(18)26(22)16-5-2-1-3-6-16/h1-12,14H,13H2 |
Clé InChI |
DPZVVCMURSDJLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C4=C(C2=O)N(C=N4)CC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


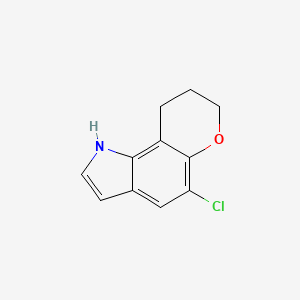
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
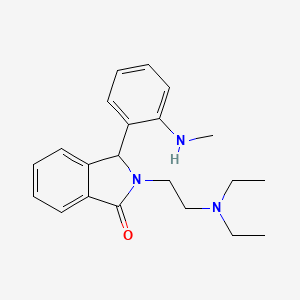
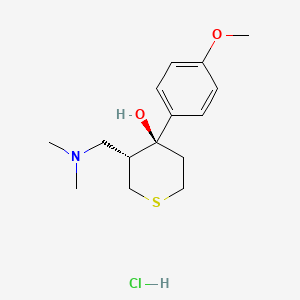
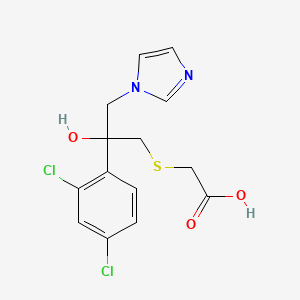

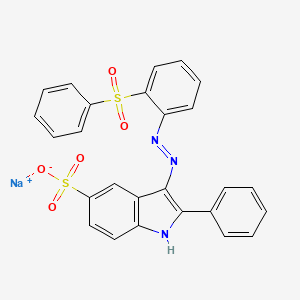
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)

